

VER-49009: A Technical Guide to its Mechanism of Action in Cancer Cells

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Compound of Interest

Compound Name: VER-49009

Cat. No.: B1684359

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This document provides an in-depth technical overview of the mechanism of action of **VER-49009**, a potent synthetic inhibitor of Heat Shock Protein 90 (Hsp90), in the context of cancer therapy.

Core Mechanism of Action

VER-49009 is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1][2] By competitively inhibiting the binding of ATP, **VER-49009** disrupts the chaperone's conformational cycle, which is essential for the proper folding, stability, and function of a multitude of client proteins.[2][3] Many of these client proteins are oncoproteins that are critical for the growth, survival, and proliferation of cancer cells.[2] The inhibition of Hsp90 by **VER-49009** leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[3] This targeted degradation ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of **VER-49009**.

Table 1: In Vitro Binding Affinity and ATPase Inhibition of VER-49009

Assay Type	Target	IC50 (nM)	Kd (nM)
Competitive Binding Assay	Human HSP90β	47 ± 9	-
Isothermal Titration Calorimetry	Human HSP90β	-	78.0 ± 10.4
ATPase Activity (Malachite Green)	Yeast Hsp90	167 ± 9	-
ATPase Activity (AHA1-stimulated)	Human HSP90β	1033 ± 88	-

Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]

Table 2: Antiproliferative Activity (GI50) of VER-49009 in Human Cancer Cell Lines

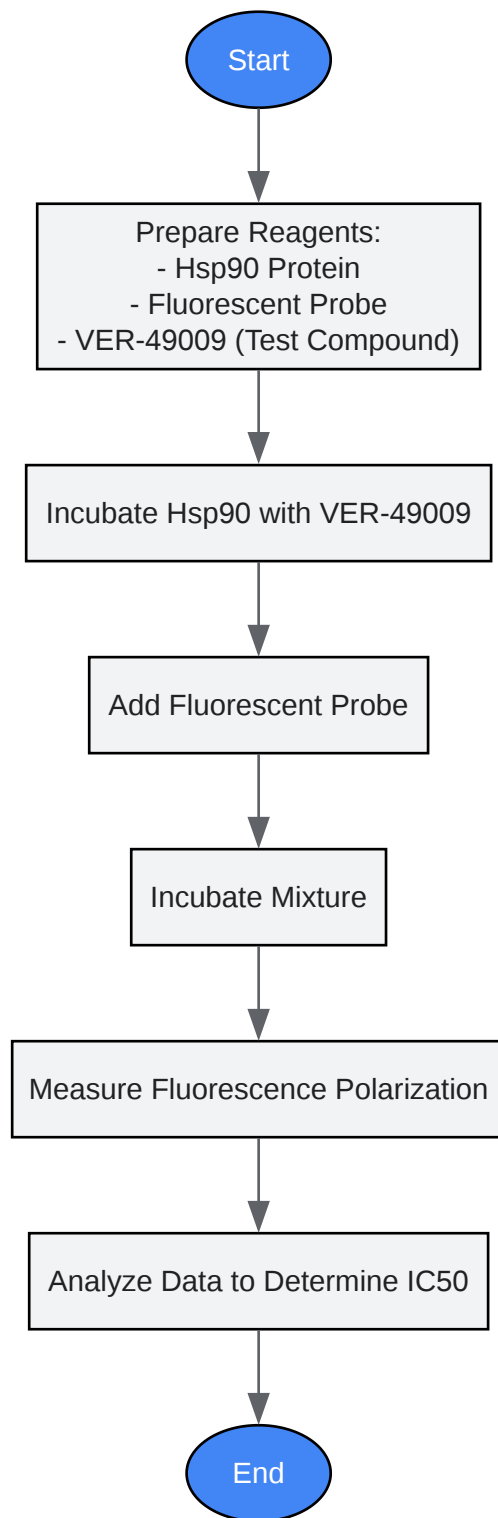
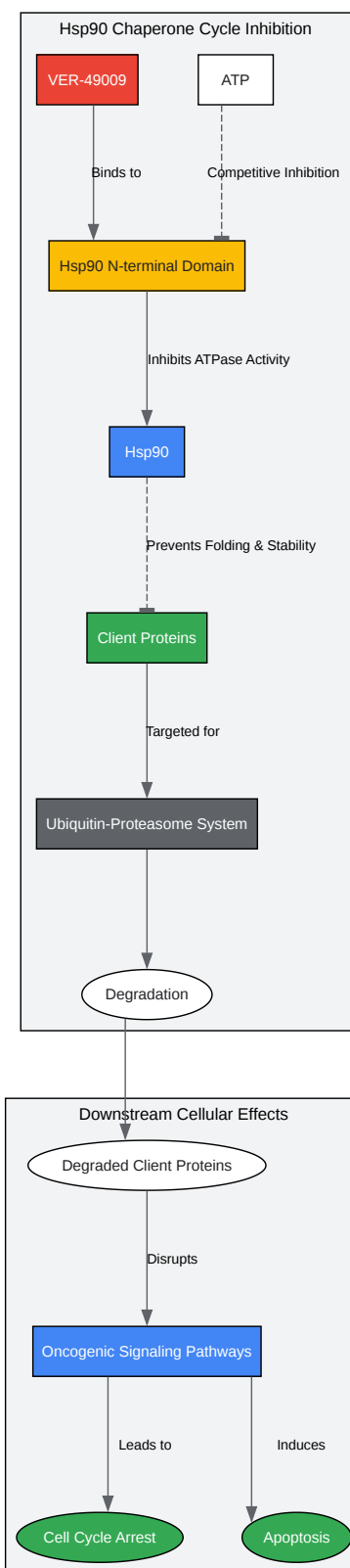
Cell Line	Cancer Type	GI50 (nM)
SKMEL 2	Melanoma	>10,000
SKMEL 5	Melanoma	815 ± 20
SKMEL 28	Melanoma	1,170 ± 210
WM266.4	Melanoma	1,180 ± 220
HCT116	Colon Cancer	630 ± 110
BEneg	Colon Cancer	700 ± 120
BE2	Colon Cancer	560 ± 70
HT29	Colon Cancer	580 ± 110
HT29oxaliR	Colon Cancer (Oxaliplatin Resistant)	540 ± 140
CH1	Ovarian Cancer	420 ± 10
CH1doxR	Ovarian Cancer (Doxorubicin Resistant)	430 ± 50
MB-231	Breast Cancer	530 ± 70
MB-468	Breast Cancer	400 ± 100
BT20	Breast Cancer	500 ± 100
ZR751	Breast Cancer	800 ± 100
MCF7	Breast Cancer	700 ± 100
BT-474	Breast Cancer	1,110 ± 110

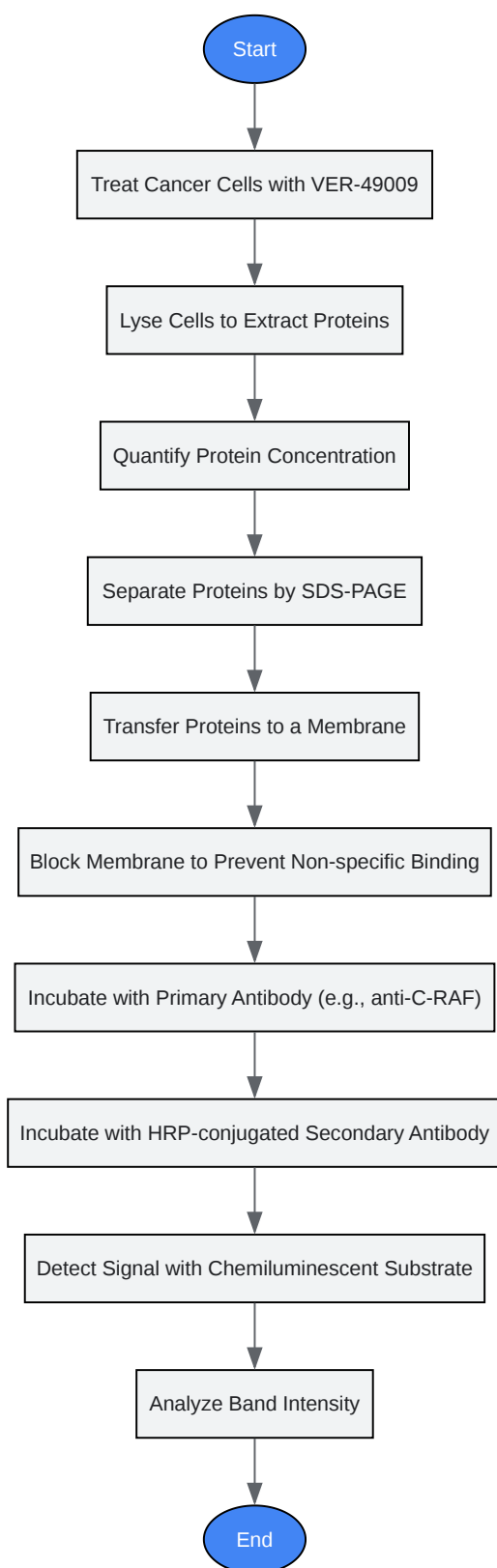
Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]

Signaling Pathway Disruption

VER-49009's inhibition of Hsp90 leads to the degradation of key client proteins involved in oncogenic signaling. This disruption of multiple pathways is a key aspect of its anticancer

activity.





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